molecular formula C9H19ClN2O2 B1438058 (R)-3-(Boc-amino)pyrrolidine hydrochloride CAS No. 1416450-63-9

(R)-3-(Boc-amino)pyrrolidine hydrochloride

Cat. No.: B1438058
CAS No.: 1416450-63-9
M. Wt: 222.71 g/mol
InChI Key: UYIZWZJKNFDMPB-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(Boc-amino)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine with a Boc group. One common method includes the reaction of ®-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is often purified by recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

®-3-(Boc-amino)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyrrolidines.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Peptide or amide derivatives.

Scientific Research Applications

®-3-(Boc-amino)pyrrolidine hydrochloride is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Boc-amino)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    ®-3-(Boc-amino)pyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.

Uniqueness

®-3-(Boc-amino)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and reactivity in various synthetic applications. Its ability to undergo selective reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIZWZJKNFDMPB-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416450-63-9
Record name Carbamic acid, N-(3R)-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416450-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Boc-amino)pyrrolidine hydrochloride
Reactant of Route 2
(R)-3-(Boc-amino)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-3-(Boc-amino)pyrrolidine hydrochloride
Reactant of Route 4
(R)-3-(Boc-amino)pyrrolidine hydrochloride
Reactant of Route 5
(R)-3-(Boc-amino)pyrrolidine hydrochloride
Reactant of Route 6
(R)-3-(Boc-amino)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.